molecular formula C12H10BrN3OS B2372731 N-(4-bromophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide CAS No. 219139-12-5

N-(4-bromophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Cat. No.: B2372731
CAS No.: 219139-12-5
M. Wt: 324.2
InChI Key: UFXMKIHZRTXQLQ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromophenyl group attached to a pyrimidinylsulfanylacetamide backbone, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the reaction of 4-bromophenylamine with 2-chloropyrimidine-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is unique due to its combination of a bromophenyl group and a pyrimidinylsulfanylacetamide backbone, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research in various scientific fields .

Properties

IUPAC Name

N-(4-bromophenyl)-2-pyrimidin-2-ylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3OS/c13-9-2-4-10(5-3-9)16-11(17)8-18-12-14-6-1-7-15-12/h1-7H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXMKIHZRTXQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC(=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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